molecular formula C21H38N7O17P3S B8119466 Coenzyme A hydrate

Coenzyme A hydrate

Cat. No. B8119466
M. Wt: 785.6 g/mol
InChI Key: TVSAELAFGDOPKI-BLPRJPCASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coenzyme A hydrate is a useful research compound. Its molecular formula is C21H38N7O17P3S and its molecular weight is 785.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Coenzyme A hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coenzyme A hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Vitamin A Metabolism : Coenzyme A esters of retinoic acid are intermediates in studying vitamin A metabolism, shedding light on its synthesis and degradation processes (Kutner, Renstrøm, Schnoes, & DeLuca, 1986).

  • Metabolic Intermediate and Second Messenger : Acetyl-CoA, a derivative of CoA, balances catabolism and anabolism in cells, influencing energy metabolism, mitosis, and autophagy (Pietrocola, Galluzzi, Bravo-San Pedro, Madeo, & Kroemer, 2015).

  • Biomacromolecular Structure Refinement : The hydration structure of coenzyme cob(II)alamin provides insights into hydrogen-bonding parameters, aiding in the refinement of biomacromolecular structures (Jogl et al., 2011).

  • Skin Health and Aging : Daily intake of Coenzyme Q10, a form of CoA, can reduce visible signs of aging and improve skin smoothness without significantly affecting skin hydration or dermis thickness (Žmitek et al., 2017).

  • Drug Discovery and Neurodegenerative Disorders : Advances in CoA biosynthesis reveal potential targets for antibacterial drug discovery and treatments for neurodegenerative disorders (Leonardi, Zhang, Rock, & Jackowski, 2005).

  • Understanding Metabolic Pathways : The synthesis of pantetheine-4′phosphate provides a clearer understanding of the structure and function of CoA in the metabolism of plants and animals (Baddiley, THAIN, Novelli, & Lipmann, 1953).

  • Treatment of Diseases : Advances in understanding CoQ biosynthesis through biochemistry and 'omics' approaches can enhance treatments for various human diseases (Stefely & Pagliarini, 2017).

  • Biocatalysis : Alternative coenzymes can reduce costs, tune reaction rates, and achieve different chemical reactivity in biocatalysis processes (Guarneri, van Berkel, & Paul, 2019).

  • Biotechnological Production : Metabolic engineering, fermentation optimization, and drug resistance mutagenesis can improve the production of Coenzyme Q10 by microorganisms, enabling viable bioconversion processes (Choi, Ryu, & Seo, 2005).

  • Redox Regulation : Protein CoAlation is a widespread post-translational modification in mammalian cells, playing a role in redox regulation under various conditions (Tsuchiya et al., 2017).

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N7O16P3S.H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);1H2/t11-,14-,15-,16+,20-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSAELAFGDOPKI-BLPRJPCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N7O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coenzyme A hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.